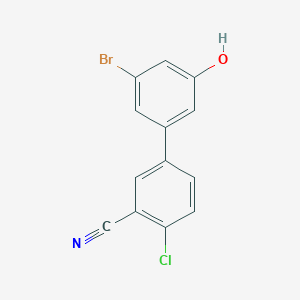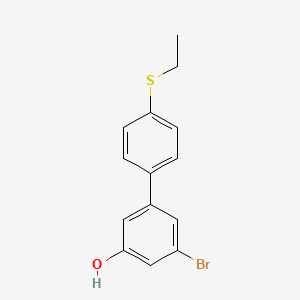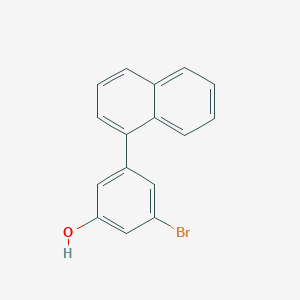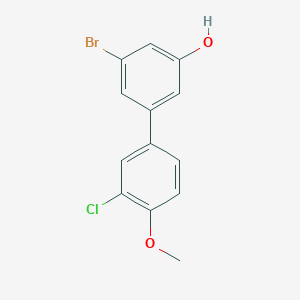![molecular formula C15H14BrNO2 B6383552 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261947-96-9](/img/structure/B6383552.png)
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is a chemical compound that has been used in a variety of scientific research applications. It is a brominated phenol derivative with a carbonyl group attached to the phenol ring. The compound is a white, crystalline solid with a melting point of approximately 185°C. It is soluble in water, ethanol, and methanol and has a low vapor pressure. It is relatively stable under normal laboratory conditions and has been used in a wide range of scientific research applications.
Scientific Research Applications
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amines and heterocycles. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used to study the effects of brominated phenols on the environment.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is not well-understood. It is believed that the compound acts as a catalyst in the synthesis of organic compounds, such as amines and heterocycles, by facilitating the formation of covalent bonds between the reactants. Additionally, it is believed to act as a reagent in the synthesis of pharmaceuticals by acting as a nucleophile, which is capable of forming covalent bonds with electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, are not well-understood. It is believed that the compound may have an effect on the metabolism of certain compounds, as it has been used as a reagent for the synthesis of pharmaceuticals. Additionally, it is believed that the compound may have an effect on the environment, as it has been used to study the effects of brominated phenols on the environment.
Advantages and Limitations for Lab Experiments
There are several advantages to using 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, in laboratory experiments. The compound is relatively stable under normal laboratory conditions and is soluble in a variety of solvents. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. However, there are some limitations to using this compound in laboratory experiments. The compound is toxic and should be handled with caution. Additionally, it is not well-understood and its effects on the environment and on biochemical and physiological processes are not well-known.
Future Directions
There are several possible future directions for research involving 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%. Further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the environmental effects of the compound and to develop methods to reduce its environmental impact. Additionally, further research could be conducted to develop more efficient methods of synthesizing the compound and to develop new applications for the compound.
Synthesis Methods
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, can be synthesized through a two-step process. The first step involves the reaction of 3-bromophenol and N,N-dimethylaminocarbonyl chloride in the presence of anhydrous sodium carbonate to form the desired product. The second step involves the recrystallization of the product from a suitable solvent such as ethanol or methanol.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBAVXJESJDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686454 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261947-96-9 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














